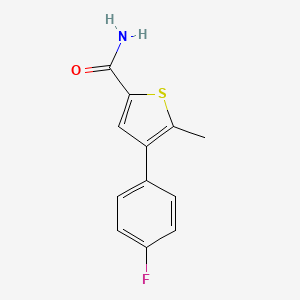![molecular formula C11H11BrFNO2 B7583454 (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic effects. This compound is a synthetic cannabinoid receptor agonist and has been studied extensively for its biochemical and physiological effects.
作用機序
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone acts as a synthetic cannabinoid receptor agonist. It binds to the cannabinoid receptors and modulates their activity, leading to various biochemical and physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment option for pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.
実験室実験の利点と制限
One of the advantages of using (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the activity of these receptors and their modulation. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols when handling it.
将来の方向性
There are several future directions for the study of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is the development of new synthetic cannabinoid receptor agonists with improved therapeutic properties. The study of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone can provide valuable insights into the development of these compounds.
合成法
The synthesis of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of 2-bromo-6-fluorobenzaldehyde with (3S)-3-hydroxypyrrolidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been studied extensively for its potential therapeutic effects. It has been shown to have a high affinity for cannabinoid receptors and can modulate their activity. This compound has been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
特性
IUPAC Name |
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-8-2-1-3-9(13)10(8)11(16)14-5-4-7(15)6-14/h1-3,7,15H,4-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSCXVVGMYNZFE-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=C(C=CC=C2Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methyl-1,3-thiazol-5-yl)methyl]-3-[1-(3-pyrrolidin-1-ylphenyl)ethyl]urea](/img/structure/B7583371.png)
![6-methoxy-N-methyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrazin-2-amine](/img/structure/B7583379.png)
![5-(2-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7583394.png)

![[3-Fluoro-5-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7583422.png)
![Pyrrolidin-1-yl-[4-(1,3-thiazol-4-yl)phenyl]methanone](/img/structure/B7583433.png)

![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![2-(2,6-dimethylanilino)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7583461.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7583464.png)
![2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)
![3-cyclopropyl-1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7583479.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)
